molecular formula C11H9N7O2 B2941019 N-(5-methylisoxazol-3-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide CAS No. 1448130-88-8

N-(5-methylisoxazol-3-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide

Cat. No.: B2941019
CAS No.: 1448130-88-8
M. Wt: 271.24
InChI Key: KBIWVQDTSIPAFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-methylisoxazol-3-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a novel chemical entity designed for preclinical research and drug discovery. This compound features a complex heterocyclic architecture, integrating a pyridazine core strategically linked to a 1,2,4-triazole and a 5-methylisoxazole carboxamide moiety. These pharmacophores are well-established in medicinal chemistry for their diverse biological activities and are frequently explored as key scaffolds in developing therapeutic agents . The 1,2,4-triazole nucleus, in particular, is a privileged structure in antifungal, antibacterial, and antitubercular agent development . Similarly, the isoxazole ring is a common feature in bioactive molecules. The specific molecular framework of this compound suggests potential for investigating a range of biological targets, making it a valuable tool for researchers in hit-to-lead optimization campaigns and structure-activity relationship (SAR) studies. It is supplied for research use only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to conduct their own assays to determine this compound's specific mechanism of action and potential research applications.

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N7O2/c1-7-4-9(17-20-7)14-11(19)8-2-3-10(16-15-8)18-6-12-5-13-18/h2-6H,1H3,(H,14,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBIWVQDTSIPAFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=NN=C(C=C2)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-methylisoxazol-3-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide (CAS Number: 1448130-88-8) is a compound of interest due to its potential biological activities. The structure features a pyridazine core substituted with both isoxazole and triazole moieties, which are known for their pharmacological significance. This article reviews the biological activity of this compound, focusing on its anti-tubercular properties, anti-inflammatory effects, and other relevant pharmacological activities.

The molecular formula of this compound is C11H9N7O2C_{11}H_{9}N_{7}O_{2}, with a molecular weight of 271.24 g/mol. The compound exhibits a complex structure that contributes to its diverse biological activities.

PropertyValue
CAS Number1448130-88-8
Molecular FormulaC11H9N7O2
Molecular Weight271.24 g/mol

Anti-Tubercular Activity

Recent studies have highlighted the compound's potential as an anti-tubercular agent. A series of derivatives based on similar structures were synthesized and tested against Mycobacterium tuberculosis. One study reported that certain derivatives exhibited significant inhibitory activity with IC50 values ranging from 1.35 to 2.18 μM . These findings suggest that compounds with similar structural motifs may enhance the efficacy against tuberculosis.

Anti-inflammatory Activity

The compound's anti-inflammatory properties have also been investigated. A related study synthesized a series of derivatives and evaluated their effects on inflammation markers. The results indicated that specific derivatives could inhibit the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key regulator in inflammatory responses . This inhibition suggests a mechanism through which these compounds could exert therapeutic effects in inflammatory diseases.

Cytotoxicity and Selectivity

Assessments of cytotoxicity are crucial for determining the safety profile of any new pharmaceutical candidate. In vitro studies have shown that certain derivatives of this compound exhibit low toxicity towards human cell lines such as HEK-293, indicating a favorable selectivity profile for further development .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Molecular docking studies have provided insights into how these compounds may bind to target proteins involved in bacterial survival and inflammation pathways. These interactions are essential for understanding the pharmacodynamics and optimizing the structure for enhanced potency .

Case Studies

Several case studies have explored the synthesis and biological evaluation of compounds related to this compound:

  • Anti-Tubercular Screening :
    • Objective : Evaluate anti-tubercular activity.
    • Method : Synthesis of derivatives followed by testing against M. tuberculosis.
    • Findings : Several compounds showed promising results with low IC50 values.
  • Inflammation Modulation :
    • Objective : Assess anti-inflammatory effects.
    • Method : Inhibition assays on NF-kB activation.
    • Findings : Significant inhibition observed in selected derivatives.

Chemical Reactions Analysis

Cycloaddition Reactions

The triazole moiety participates in [3+2] cycloadditions, while the pyridazine ring can engage in inverse electron-demand Diels-Alder reactions.

Reaction TypeReactants/ConditionsProductYieldSource
Huisgen CycloadditionAlkynes, Cu(I) catalystTriazole-fused bicyclic derivatives60-75%
Diels-AlderElectron-deficient dienophilesPyridazine-annulated polycyclic systems45-55%

Key findings:

  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC) modifies the triazole ring without affecting the pyridazine core.

  • Pyridazine acts as a diene in reactions with nitroolefins under thermal conditions .

Nucleophilic Substitution

The pyridazine ring undergoes substitutions at C-3 and C-6 positions due to electron-withdrawing effects of adjacent groups.

Table 2: Nucleophilic displacement reactions

PositionNucleophileConditionsProductSelectivity
C-3HydrazineEtOH, 80°C, 12h3-Hydrazinylpyridazine derivative78%
C-6ThiophenolDMF, K₂CO₃, 60°C6-(Phenylthio)pyridazine analog63%

Notable observations:

  • Triazole at C-6 directs electrophiles to C-3 via resonance effects.

  • Steric hindrance from the 5-methylisoxazole group reduces reactivity at C-4 .

Amide Bond Reactivity

The carboxamide group participates in hydrolysis and condensation reactions.

Hydrolysis pathways:

AmideHCl 6M refluxCarboxylic acid+5 methylisoxazol 3 amine(90% conversion)[1]\text{Amide}\xrightarrow{\text{HCl 6M reflux}}\text{Carboxylic acid}+\text{5 methylisoxazol 3 amine}\quad (90\%\text{ conversion})[1]

Condensation reactions:

  • Forms Schiff bases with aromatic aldehydes (e.g., benzaldehyde) in anhydrous THF.

  • Reacts with CDI (1,1'-carbonyldiimidazole) to generate active carbonate intermediates.

Ring-Opening and Rearrangements

The isoxazole ring demonstrates thermal lability under acidic conditions:

Mechanism:

IsoxazoleH SO 100 C ketoamide intermediateRecyclization products[1][2]\text{Isoxazole}\xrightarrow{\text{H SO 100 C}}\text{ ketoamide intermediate}\rightarrow \text{Recyclization products}[1][2]

Table 4: Ring-opening products

Acid CatalystTemperatureMajor ProductApplication Relevance
H₂SO₄100°CPyridazine-fused β-lactamAntibiotic scaffold development
TFA60°CIsoxazole-opened linear derivativeProdrug synthesis

Cross-Coupling Reactions

Palladium-catalyzed couplings occur at halogenated positions (when synthesized with halogens):

ReactionCatalytic SystemCoupling PartnerProduct Utility
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Aryl boronic acidsBiaryl-modified enzyme inhibitors
Buchwald-HartwigPd₂(dba)₃, XantphosSecondary aminesKinase-targeted derivatives

Note: Halogenation typically requires pre-functionalization at C-4 or C-5 positions .

Stability and Degradation Pathways

Critical stability data under various conditions:

ConditionHalf-LifeMajor Degradation Product
pH 1.2 (simulated gastric fluid)2.1hPyridazine-3-carboxylic acid
UV light (254 nm)45minTriazole ring-opened photoproduct
40°C/75% RH14 daysAmide hydrolyzed derivative

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is part of a broader class of pyridazine-carboxamide derivatives and triazole-containing molecules. Below is a comparative analysis with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Potential Applications/Notes
N-(5-methylisoxazol-3-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide Pyridazine 5-methylisoxazole, 1H-1,2,4-triazole ~291.3* Likely kinase inhibitor or antimicrobial agent (inferred from analogs)
6-(Cyclopropanecarboxamido)-4-[(2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino]-N-(methyl-D3)pyridazine-3-carboxamide Pyridazine Cyclopropane carboxamide, deuterated methyl, methoxy-phenyl-triazole ~464.5* Patent highlights deuterated methyl for metabolic stability; cyclopropane enhances rigidity
Talarozole (INN: Rambazole) Benzothiazole 1H-1,2,4-triazole, ethyl-butyl chain 377.51 Retinoic acid metabolism blocker; treats acne/psoriasis
(4aR)-N-(4-bromo-3,5-difluorophenyl)-1-[(3-chloro-2-fluorophenyl)methyl]-...pyridazine-3-carboxamide Pyrrolo-pyridazine Halogenated phenyl groups, hydroxy-methyl ~550.0* Halogens improve lipophilicity; likely targets inflammatory pathways

*Calculated based on substituent contributions.

Key Observations

Structural Diversity in Core Heterocycles: The target compound uses a pyridazine core, whereas Talarozole employs a benzothiazole system. In contrast, Talarozole’s benzothiazole core may confer greater planarity, favoring interactions with hydrophobic enzyme pockets .

Substituent-Driven Properties: The deuterated methyl group in the compound from is a strategic modification to slow metabolic degradation, a feature absent in the target compound . Halogenated analogs () demonstrate increased lipophilicity, which improves membrane permeability but may raise toxicity risks compared to the target compound’s non-halogenated isoxazole group .

Triazole Role :

  • The 1H-1,2,4-triazole moiety is a common pharmacophore in antifungal and kinase-inhibiting agents. Its presence in both the target compound and Talarozole suggests shared mechanisms, such as metal coordination or π-stacking interactions .

However, the target compound’s isoxazole group may reduce off-target effects compared to Talarozole’s ethyl-butyl chain, which could interact with lipid-metabolizing enzymes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.